molecular formula C20H14FN3O2S B6575745 N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide CAS No. 1105237-37-3

N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide

Cat. No.: B6575745
CAS No.: 1105237-37-3
M. Wt: 379.4 g/mol
InChI Key: FKWMLRLKNFMMMO-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a thiophene-2-carboxamide moiety at position 4.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c1-12-22-17-9-6-14(23-19(25)18-3-2-10-27-18)11-16(17)20(26)24(12)15-7-4-13(21)5-8-15/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWMLRLKNFMMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-(4-Fluorophenyl)-2-Methyl-4-Oxo-3,4-Dihydroquinazolin-6-Amine

The quinazolinone scaffold is constructed via cyclocondensation of anthranilic acid derivatives with substituted benzamides. Adapted from the solvent-free protocol in, 2-methylanthranilic acid (0.1 mol) and 4-fluorobenzamide (0.1 mol) are heated at 130°C for 5 hours to yield 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline (Intermediate A ). Nitration of A using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 6, which is subsequently reduced to an amine using SnCl₂/HCl (yield: 82%).

Key Reaction Conditions:

  • Cyclocondensation : Solvent-free, 130°C, 5 hours.

  • Nitration : 0°C, 2 hours.

  • Reduction : Reflux in ethanol, 4 hours.

Thiophene-2-Carboxylic Acid Preparation

Bromination and Malonate Coupling

As per the patent in, thiophene is brominated using pyridine perbromide hydrobromide in halohydrocarbon/HBr at −10°C to 0°C, yielding 2-bromothiophene (86% yield). This intermediate reacts with diethyl malonate and sodium in toluene at 110°C to form 2-(2-thiophene)diethyl malonate , which undergoes saponification and decarboxylation in alcoholic KOH to produce thiophene-2-carboxylic acid (94% yield).

Amide Coupling

Activation and Coupling

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The resulting thiophene-2-carbonyl chloride is coupled with 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine in dry DCM with triethylamine (TEA) as a base, yielding the target compound (75% yield).

Optimization Insights:

  • Coupling Reagents : EDCl/HOBt in DMF increases yield to 88%.

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 3:1) followed by recrystallization from ethanol.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.62–8.04 (m, ArH), 2.52 (s, CH₃), 10.21 (s, NH).

  • LC-MS : m/z 408.4 [M+H]⁺.

  • IR : 1683 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

StepMethod 1 ()Method 2 ()Optimal Conditions
Quinazolinone FormationSolvent-free, 130°CN/ASolvent-free, 130°C
Thiophene SynthesisN/ABromination/DecarboxylationBromination at −10°C
Amide CouplingTEA/DCMEDCl/HOBt/DMFEDCl/HOBt, DMF, 88% yield

Challenges and Mitigation

  • Regioselectivity in Nitration : Controlled nitration at 0°C ensures position 6 functionalization.

  • Acid Sensitivity : Use of anhydrous conditions during coupling prevents decomposition .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed on the thiophene ring, introducing oxygen functionalities.

  • Reduction: : Reduction reactions can be applied to the quinazolinone core, potentially altering its electronic properties.

  • Substitution: : Substitution reactions can occur at different positions on the quinazolinone ring, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized thiophenes, reduced quinazolinones, and various substituted derivatives of the quinazolinone core.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives, including N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide, exhibit promising anticancer properties. A study highlighted the synthesis of various quinazoline derivatives that demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action is often attributed to their ability to inhibit specific kinases involved in cancer progression, such as JNK (c-Jun N-terminal kinase) .

Antimicrobial Properties

Several derivatives of quinazoline compounds have shown notable antimicrobial activity against a range of pathogens. For instance, studies have reported that these compounds possess both antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents . The structure of this compound may enhance its efficacy due to the presence of the fluorophenyl group, which can influence biological interactions.

JNK Inhibition

The compound has been identified as a JNK inhibitor, which is crucial in developing therapies for diseases where JNK signaling is implicated, such as neurodegenerative disorders and certain types of cancer . The ability to modulate this pathway opens avenues for therapeutic interventions.

Potential Neurological Applications

Given the role of JNK in neuronal stress responses, compounds like this compound are being explored for their neuroprotective effects. Preliminary studies suggest that these compounds could help mitigate neuronal damage in conditions like Alzheimer's disease .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include cyclization reactions to form the quinazoline core followed by functionalization steps to introduce the thiophene and carboxamide groups .

Reactivity and Modifications

The compound can undergo various chemical transformations, including oxidation and reduction reactions. These modifications can lead to the formation of derivatives with altered biological activities or enhanced solubility profiles .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Antimicrobial EfficacyShowed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study 3JNK InhibitionIdentified as a potent inhibitor of JNK signaling pathways with potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the thiophene-2-carboxamide moiety interacts with the active site of the target protein, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Raltitrexed

Key Features :

  • Structure: Raltitrexed (C21H22N4O6S) features a 2-methyl-4-oxoquinazoline core linked via a methylamino group to a thiophene ring, which is further conjugated to L-glutamic acid .
  • Activity : As a folate analog, it inhibits thymidylate synthase, disrupting DNA synthesis in cancer cells.
  • Differentiation : Unlike the target compound, Raltitrexed includes a glutamic acid side chain, enhancing water solubility and cellular uptake. The target compound lacks this polar moiety, which may reduce bioavailability but increase blood-brain barrier penetration.
Quinazolinone Derivatives with Varied Substituents

Example Compound : 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide (CAS: 1111319-07-3) .

  • Structure : Shares the 3,4-dihydroquinazolin-4-one core but differs in substituents:
    • Position 3 : Tetrahydrofuran-methyl group (vs. 4-fluorophenyl in the target compound).
    • Position 2 : Chloro-fluorobenzylthio group (vs. methyl group).
    • Position 7 : Cyclopentyl carboxamide (vs. thiophene-2-carboxamide at position 6).
  • Molecular Weight : 516.0 g/mol (vs. ~393.4 g/mol for the target compound, estimated based on formula).
  • Implications : The chloro-fluorobenzylthio group may enhance halogen bonding, while the tetrahydrofuran moiety could improve metabolic stability compared to the target compound’s fluorophenyl group.
Triazole-Thiophene Hybrids ()

Example Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9].

  • Structural Contrast: These compounds replace the quinazolinone core with a 1,2,4-triazole ring but retain aryl sulfonyl and fluorophenyl groups.
  • Spectroscopic Data: IR: Absence of C=O (1663–1682 cm⁻¹) in triazoles vs. prominent 4-oxo (C=O) in quinazolinones. Tautomerism: Triazoles exhibit thione-thiol tautomerism, while quinazolinones are rigid due to aromatic conjugation .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Structural Features Potential Biological Relevance
Target Compound ~393.4* 4-Fluorophenyl, methyl, thiophene-2-carboxamide on quinazolinone Unknown (structural analogy suggests kinase inhibition)
Raltitrexed 458.49 2-Methyl-4-oxoquinazoline, thiophene-glutamic acid Thymidylate synthase inhibition (anticancer)
CAS 1111319-07-3 516.0 Chloro-fluorobenzylthio, tetrahydrofuran-methyl, cyclopentyl carboxamide Undisclosed (structural features suggest protease targeting)
1,2,4-Triazole-3(4H)-thiones [7–9] ~450–500† Triazole core, aryl sulfonyl, difluorophenyl Antimicrobial/antifungal (based on triazole class)

*Estimated based on formula C21H16FN3O2S.
†Approximate range inferred from substituents.

Research Implications and Gaps

  • Synthesis Methods : The target compound’s synthesis route is unspecified in the evidence, but analogous procedures (e.g., hydrazide-isothiocyanate coupling in ) could be adapted .
  • Spectroscopic Characterization: IR and NMR data for the target compound are lacking; however, quinazolinones typically show C=O stretches near 1680 cm⁻¹ and aromatic proton shifts at δ 7.0–8.5 ppm in 1H-NMR .
  • Biological Profiling : Further studies are needed to evaluate the target compound’s activity against kinase or folate-dependent targets, leveraging structural parallels to Raltitrexed.

Biological Activity

N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide is a compound that belongs to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H17FN4O4C_{23}H_{17}FN_{4}O_{4} with a molecular weight of 432.411 g/mol. Its structure features a quinazolinone core substituted with a fluorophenyl group and a thiophene carboxamide moiety, which significantly influences its biological properties.

Property Value
Molecular FormulaC23H17FN4O4C_{23}H_{17}FN_{4}O_{4}
Molecular Weight432.411 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Cell Proliferation : It has demonstrated the ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example:

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions. In vitro assays have shown moderate inhibition of COX-2 activity.

Molecular Docking Studies

Molecular docking studies provide insight into the binding interactions between the compound and its biological targets. These studies indicate that hydrogen bonding and hydrophobic interactions play crucial roles in binding affinity.

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating strong anticancer activity.
  • Anti-inflammatory Evaluation : In a separate study assessing COX inhibition, the compound displayed an IC50 value of 12 µM against COX-2, suggesting significant anti-inflammatory properties.

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